molecular formula C12H15F2NO B13553699 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol

4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol

Cat. No.: B13553699
M. Wt: 227.25 g/mol
InChI Key: AVYQJHQYTKQYGE-UHFFFAOYSA-N
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Description

4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2,3-difluorophenylmethyl substituent.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-[(2,3-difluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15F2NO/c13-10-3-1-2-9(11(10)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2

InChI Key

AVYQJHQYTKQYGE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C(=CC=C2)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene as starting materials. The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the piperidine ring and aryl groups significantly influences molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol 2,3-difluorophenylmethyl C12H13F2NO 233.24 Hydroxyl group at C4; moderate H-bond capacity
4-(4-Chlorophenyl)piperidin-4-ol 4-chlorophenyl C11H14ClNO 211.69 Chloro substituent; crystalline structure
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine 3,4-dichlorophenylmethyl, 4-fluoro C12H14Cl2FN 274.15 Fluorine at C4; increased lipophilicity
4-{[(3,4-Dimethylphenyl)amino]methyl}-piperidin-4-ol 3,4-dimethylphenylaminomethyl C14H22N2O 234.34 Amino methyl group; enhanced H-bond donors

Key Observations:

  • Fluorine vs. Chlorine : The difluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to chlorophenyl analogs. Fluorine’s smaller size may reduce steric hindrance in binding interactions, while chlorine’s larger size in 4-(4-chlorophenyl)piperidin-4-ol might enhance hydrophobic interactions .
  • Hydroxyl vs.
  • Amino vs. Benzyl Substituents: The dimethylphenylaminomethyl group in 4-{[(3,4-Dimethylphenyl)amino]methyl}-piperidin-4-ol introduces additional hydrogen-bond donors, which could enhance target binding but reduce blood-brain barrier permeability compared to the target compound’s benzyl group .

Crystallographic and Structural Insights

  • Crystal Packing : Piperidin-4-ol derivatives, such as 4-(4-chlorophenyl)piperidin-4-ol, exhibit stable crystalline structures facilitated by hydrogen-bonding networks involving the hydroxyl group . Similar packing may occur in the target compound, aiding in structural characterization via programs like SHELXL .

Biological Activity

4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol is a synthetic compound with notable potential in neuropharmacology, particularly as a candidate for treating mood disorders and schizophrenia. Its structural characteristics, including a piperidine ring and a difluorophenyl substituent, suggest mechanisms similar to established antipsychotic medications like risperidone.

Chemical Structure and Properties

The molecular formula of 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol is C12H14F2N2O. The compound features:

  • A piperidine ring that contributes to its biological activity.
  • A difluorophenyl group that may enhance receptor binding affinity.
  • A hydroxyl group attached to the piperidine nitrogen, which is crucial for its pharmacological interactions.

Research indicates that 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol interacts with various neurotransmitter systems:

  • Dopamine D2 Receptors : Similar to risperidone, it exhibits affinity for D2 receptors, which are critical in the modulation of mood and psychotic symptoms.
  • Serotonin Receptors : The compound may also influence serotonin pathways, further supporting its potential as an antipsychotic agent.

Biological Activity and Therapeutic Potential

The compound has been evaluated for its biological activity through various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neuroleptic PotentialExhibits properties akin to established antipsychotics; potential use in schizophrenia treatment.
Receptor Binding AffinityHigh affinity for dopamine D2 and serotonin receptors suggests effectiveness in mood regulation.
PharmacokineticsStudies indicate favorable pharmacokinetic properties; further research required for optimization.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : In vitro studies have shown that 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol can inhibit dopamine receptor activity similar to known antipsychotics. These findings support its potential therapeutic applications in treating psychotic disorders.
  • Comparative Analysis : In a comparative study with other piperidine derivatives, 4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol demonstrated superior binding affinity to dopamine receptors compared to structurally similar compounds like ocaperidone and risperidone. This suggests a unique mechanism that could be exploited for drug development.
  • Synthesis and Derivative Development : The synthesis of this compound involves multiple steps that can be optimized to enhance yield and purity. Variations in the synthesis process have led to derivatives that exhibit improved biological activities, indicating the importance of structural modifications in enhancing pharmacological effects.

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